REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][CH:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5]1.[Li+].CC([N-]C(C)C)C>C1COCC1>[N:4]12[CH2:9][CH2:8][C:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])([CH2:6][CH2:5]1)[CH2:2][CH2:3]2 |f:1.2|
|
Name
|
|
Quantity
|
20.42 g
|
Type
|
reactant
|
Smiles
|
ClCCN1CCC(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with K2CO3 (saturated aqueous) (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove excess ethyl benzene
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCC(CC1)(CC2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.29 g | |
YIELD: PERCENTYIELD | 95.7% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |